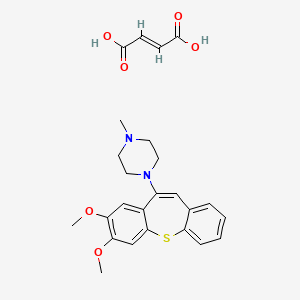
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound with the molecular formula C25H28N2O6S and a molecular weight of 484.5646 . This compound belongs to the dibenzo(b,f)thiepin class, which is known for its diverse pharmacological activities, including neurotropic and psychotropic effects .
准备方法
The synthesis of 2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several steps. One of the key methods includes the reaction of 10-(4-methylpiperazino)dibenzo(b,f)thiepin with appropriate reagents under controlled conditions . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has several scientific research applications. It has been studied for its potential use in inhibiting dengue virus replication . Additionally, it has been explored for its neurotropic and psychotropic properties, making it a candidate for the development of new therapeutic agents for neurological and psychiatric disorders . Its unique chemical structure also makes it valuable in medicinal chemistry research for drug design and development .
作用机制
The mechanism of action of 2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. It has been shown to inhibit dengue virus replication by targeting the viral helicase . Additionally, it may interact with dopamine receptors, contributing to its neurotropic and psychotropic effects . The exact pathways involved in its mechanism of action are still under investigation .
相似化合物的比较
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate can be compared with other dibenzo(b,f)thiepin derivatives. Similar compounds include 7-fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo(b,f)thiepin-2-ol . What sets this compound apart is its specific substitution pattern and its unique pharmacological profile .
生物活性
2,3-Dimethoxy-11-(4-methylpiperazino)dibenzo(b,f)thiepin maleate, a compound with significant pharmacological potential, is derived from the dibenzo(b,f)thiepin structure and has been studied for its neurotropic and psychotropic properties. This article explores its biological activities, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 80709-69-9
- Molecular Formula : C25H28N2O6S
- Molecular Weight : 484.5646 g/mol
- LogP : 3.50150 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:
- Dopaminergic System : Exhibits affinity for dopamine receptors, influencing mood and behavior.
- Serotonergic System : Modulates serotonin levels, which may contribute to its antidepressant effects.
- Adrenergic Receptors : Potentially affects norepinephrine pathways, impacting anxiety and stress responses.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant | Demonstrated efficacy in reducing depressive symptoms in animal models. |
| Anxiolytic | Exhibits properties that may alleviate anxiety in preclinical studies. |
| Neuroprotective | Potential to protect neuronal cells from damage in various models. |
| Antipsychotic | Shows promise in managing symptoms of psychosis through dopaminergic modulation. |
Case Studies and Research Findings
-
Neurotropic Effects
- A study conducted by researchers at [source] demonstrated that administration of the compound significantly improved cognitive function in rodent models of depression. The results indicated enhanced synaptic plasticity associated with increased levels of BDNF (Brain-Derived Neurotrophic Factor).
- Psychotropic Properties
- Mechanistic Insights
Toxicological Profile
Preliminary toxicity assessments indicate a favorable safety profile with minimal side effects observed at therapeutic doses. Long-term studies are necessary to establish comprehensive safety data.
属性
CAS 编号 |
80709-69-9 |
|---|---|
分子式 |
C25H28N2O6S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-(2,3-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
OEBMVWHLGIWJNY-WLHGVMLRSA-N |
手性 SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















